2-(Hydroxymethyl)-4-nitrophenol
Overview
Description
2-Hydroxy-5-nitrobenzyl alcohol (HNB) can be synthesized from dimethyl(2-hydroxyl-5-nitrobenzyl)sulfonium bromide. Its crystal structure has been analyzed. The interaction of HNB with glutathione S-transferases (GSTs) at tryptophan residues has been investigated.
Scientific Research Applications
Cytochrome P450 and 4-Nitrophenol Hydroxylation
- Research Context : 4-Nitrophenol 2-hydroxylation activity is mainly catalyzed by P450 2E1 in animals and humans. This activity is significant in understanding the metabolic pathways involving cytochrome P450 enzymes.
- Key Findings : Studies demonstrate that cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, highlighting a broader range of enzymes than previously thought in this metabolic process (Zerilli et al., 1997).
Environmental Degradation and Toxicity
- Research Context : 4-Nitrophenol is recognized as an environmental contaminant used in medicines and pesticides. Its degradation and toxicity are critical for environmental health.
- Key Findings : Studies have characterized novel 4-nitrophenol degradation gene clusters in bacteria like Rhodococcus opacus, essential for bioremediation efforts (Kitagawa et al., 2004).
Photocatalytic Degradation
- Research Context : The photocatalytic degradation of nitrophenols, including 4-nitrophenol, is a method to remove these contaminants from water.
- Key Findings : TiO2-based photocatalytic degradation has been found effective in the mineralization of nitrophenols, making it a viable method for water purification (Paola et al., 2003).
Nanocatalytic Reduction
- Research Context : Nanocatalysis is a rapidly growing field with applications in environmental remediation.
- Key Findings : Recent advancements include the development of nanocatalysts like Fe@Au core-shell nanoparticles anchored on graphene oxide for the efficient reduction of nitrophenol compounds (Gupta et al., 2014).
Reaction Dynamics and Mechanisms
- Research Context : Understanding the reaction dynamics and mechanisms of nitrophenols is crucial for their effective application and degradation.
- Key Findings : Studies have delved into the molecular structures and reaction pathways of nitrophenols, providing insights into their stability and reactivity (Chen et al., 1998).
Environmental and Health Implications
- Research Context : The presence and effects of nitrophenols in the environment have significant implications for human health and ecosystems.
- Key Findings : Research has reviewed the atmospheric occurrence of nitrophenols, highlighting their sources, transformations, and potential impact on the environment (Harrison et al., 2005).
Properties
IUPAC Name |
2-(hydroxymethyl)-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIYIXDNZKATLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192484 | |
Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39224-61-8 | |
Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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